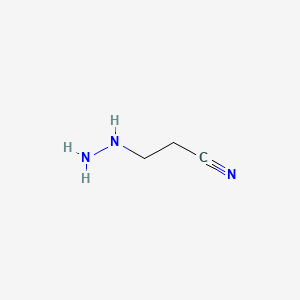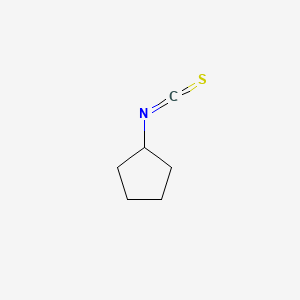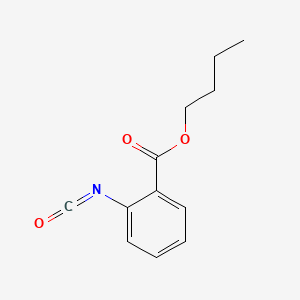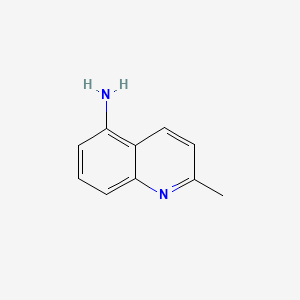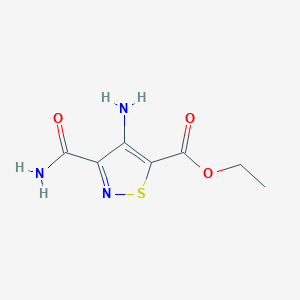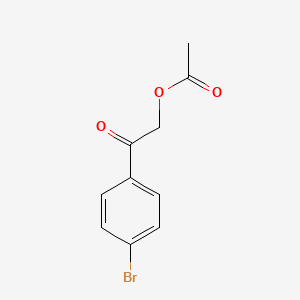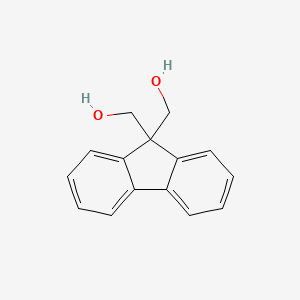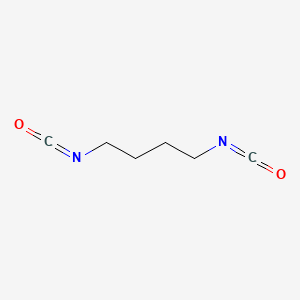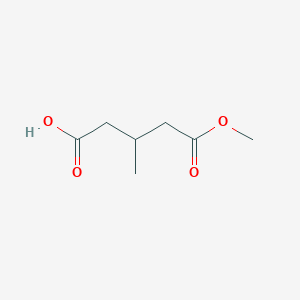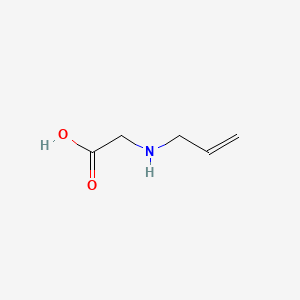
N-烯丙基甘氨酸
描述
N-Allylglycine, also known as 2-Aminopent-4-enoic acid, is a derivative of glycine. It is primarily known for its role as an inhibitor of glutamate decarboxylase, an enzyme responsible for the synthesis of gamma-aminobutyric acid (GABA). This inhibition leads to a decrease in GABA levels, which can induce seizures in animal studies .
科学研究应用
N-Allylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study the role of GABA in the nervous system.
Medicine: It is used in research to understand seizure mechanisms and develop anticonvulsant drugs.
Industry: It is utilized in the production of polymers and other industrial chemicals
作用机制
Target of Action
N-Allylglycine primarily targets the enzyme glutamate decarboxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) from glutamate .
Mode of Action
N-Allylglycine acts as an inhibitor of glutamate decarboxylase . By inhibiting this enzyme, N-Allylglycine blocks the biosynthesis of GABA, leading to lower levels of this neurotransmitter . This inhibition can lead to an imbalance in the excitatory and inhibitory signals in the nervous system, which can result in seizures .
Biochemical Pathways
N-Allylglycine affects the GABAergic pathway by inhibiting the conversion of glutamate to GABA . This inhibition disrupts the balance of excitatory and inhibitory signals in the nervous system . Additionally, N-Allylglycine is involved in a unique biosynthetic pathway that includes halogenation, oxidative C–C bond cleavage, and triple bond formation through a putative allene intermediate .
Pharmacokinetics
Its metabolism and excretion would depend on various factors including its chemical structure and the individual’s metabolic rate .
Result of Action
The primary molecular effect of N-Allylglycine is the inhibition of glutamate decarboxylase, leading to a decrease in GABA production . This can result in an increase in neuronal excitability, potentially leading to seizures . On a cellular level, N-Allylglycine may cause changes in neuronal firing patterns and disrupt normal neural communication .
准备方法
Synthetic Routes and Reaction Conditions
N-Allylglycine can be synthesized through various methods. One common approach involves the reaction of allyl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding N-Allylglycine as a white crystalline powder .
Industrial Production Methods
Industrial production of N-Allylglycine often involves the continuous polymerization of allyl-N-carboxyanhydride using benzylamine as an initiator. This method allows for the large-scale production of N-Allylglycine with high purity and yield .
化学反应分析
Types of Reactions
N-Allylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated amino acids.
Substitution: It can participate in substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions typically occur under standard laboratory conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of N-Allylglycine, such as aldehydes, carboxylic acids, and substituted amino acids .
相似化合物的比较
Similar Compounds
Vinylglycine: Another glycine derivative that also inhibits glutamate decarboxylase.
Phenylglycine: A derivative used in peptide synthesis.
4-Hydroxyphenylglycine: Used in the synthesis of non-ribosomal peptides
Uniqueness
N-Allylglycine is unique due to its specific inhibition of glutamate decarboxylase and its ability to induce seizures, making it a valuable tool in neurological research .
属性
IUPAC Name |
2-(prop-2-enylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-6-4-5(7)8/h2,6H,1,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWGGGZYGSZDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185688 | |
| Record name | N-Allylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-77-2 | |
| Record name | N-2-Propen-1-ylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-2-propenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Allylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Allylglycine can be incorporated into synthetic trypsin inhibitors. Specifically, the compound N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine methanesulfonate (1) has been shown to have potent inhibitory activity against bovine trypsin. [] This activity stems from the compound's ability to form an acylated trypsin complex via an "inverse substrate mechanism." [] This acylation effectively inhibits the enzyme's normal function. The crystal structure of the complex reveals that the low deacylation rate of this complex contributes to the compound's potent inhibitory effect. []
ANone: While specific spectroscopic data isn't provided in the provided research, we can deduce some information. N-Allylglycine is a non-proteinogenic amino acid. It's structurally similar to the common amino acid glycine but has an allyl group (CH2=CH-CH2-) attached to the nitrogen atom.
A: N-Allylglycine serves as a versatile building block in material science, particularly in the creation of innovative polymers. For example, it acts as a precursor for poly(N-allylglycine) (PNAG), a polymer with unique properties. [, , , , ] PNAG demonstrates good water affinity due to the presence of polar tertiary amide groups in its backbone. [] This characteristic makes it suitable for applications requiring biocompatibility, such as creating antifouling hydrogels. [] When complexed with iron ions, PNAG-based materials can even generate reactive oxygen species in the presence of hydrogen peroxide, opening avenues for targeted tumor therapy. []
A: N-Allylglycine-based polymers exhibit promise in constructing advanced drug delivery systems. For instance, PNAG can be modified with 3-mercaptoacetic acid (PNAG-COOH) and then complexed with metal ions to form nanoscale vesicles. [] These vesicles display remarkable stability, a property attributed to the unique structure of PNAG. [] Furthermore, by incorporating doxorubicin into these vesicles, researchers achieved a controlled release mechanism triggered by hydrogen peroxide within the tumor microenvironment. []
A: N-Allylglycine plays a crucial role in investigating the conformational requirements of JmjC demethylases, enzymes involved in histone modification. Researchers synthesize N-methylated lysine analogs using N-Allylglycine as a starting material. [] These analogs help understand how JmjC demethylases interact with their substrates. For example, experiments utilizing a trans-C-4/C-5 dehydrolysine substrate analog, derived from N-Allylglycine, revealed valuable insights into the binding modes of different JmjC KDM subfamily members. []
A: Yes, N-Allylglycine plays a crucial role in synthesizing the tetracyclic ring system found in several indole alkaloids. Researchers utilize a stereoselective dipolar cycloaddition reaction involving azomethine ylides derived from N-protected 2-butenylindole-3-carbaldehydes, which are synthesized from 2-methylindole. [] Reacting these aldehydes with various alkylamino esters, amino acids, or N-methylhydroxylamine produces the required azomethine ylides or nitrones. [] These compounds then undergo intramolecular cycloaddition with the pendant alkene, leading to the formation of the desired tetracyclic ring system found in alkaloids like deethylibophyllidine and ibophyllidine. []
A: N-Allylglycine-derived polymers are being investigated for their potential as antimicrobial agents. For example, cationic copolypeptoid poly(N-allylglycine)-b-poly(N-octylglycine) (PNAG-b-PNOG) modified with cysteamine hydrochloride ((PNAG-g-NH2)-b-PNOG) can self-assemble into nanostructured assemblies that exhibit antimicrobial properties. [] Research shows that these assemblies effectively inhibit the formation of Staphylococcus aureus biofilms and can even eradicate mature biofilms. [] Importantly, these assemblies demonstrate low toxicity towards human red blood cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


